molecular formula C15H21N3O5 B2901628 Ethyl 4-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)piperazine-1-carboxylate CAS No. 2034319-84-9

Ethyl 4-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)piperazine-1-carboxylate

Cat. No.: B2901628
CAS No.: 2034319-84-9
M. Wt: 323.349
InChI Key: ARAXGLRUZRZTOP-UHFFFAOYSA-N
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Description

The compound Ethyl 4-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)piperazine-1-carboxylate is a hybrid molecule combining a 1,6-dihydropyridine core with a piperazine-carboxylate moiety.

Properties

IUPAC Name

ethyl 4-(4-methoxy-1-methyl-6-oxopyridine-3-carbonyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O5/c1-4-23-15(21)18-7-5-17(6-8-18)14(20)11-10-16(2)13(19)9-12(11)22-3/h9-10H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARAXGLRUZRZTOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CN(C(=O)C=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)piperazine-1-carboxylate typically involves multiple steps, starting with the formation of the pyridine ring followed by the introduction of the methoxy and methyl groups. The reaction conditions often require precise temperature control and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process is optimized to minimize waste and maximize efficiency, often employing continuous flow chemistry to streamline production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, each with distinct chemical and physical properties.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.

Biology: In biological research, Ethyl 4-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)piperazine-1-carboxylate is studied for its potential biological activities. It may serve as a precursor for bioactive molecules with therapeutic properties.

Medicine: The compound has shown promise in medicinal chemistry, where it is explored for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for designing new pharmaceuticals.

Industry: In the industrial sector, this compound is utilized in the production of various chemical products, including agrochemicals, dyes, and polymers. Its versatility and reactivity make it an important component in many industrial processes.

Mechanism of Action

The mechanism by which Ethyl 4-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)piperazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The pathways involved in these interactions are often studied to understand the compound's full potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound, comparisons are typically made with analogs sharing structural motifs like the dihydropyridine ring, piperazine linker, or ester functionalities.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Functional Groups Bioactivity (Hypothetical) Reference (Example)
Ethyl 4-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)piperazine-1-carboxylate 1,6-dihydropyridine + piperazine Methoxy, carbonyl, ethyl carboxylate Potential kinase inhibition (e.g., JAK/STAT pathways) N/A (No evidence)
1-Ethoxycarbonyl-4-piperidone (ASE 2474) Piperidone Ethyl carboxylate Intermediate in antipsychotic drug synthesis (p. 190)
Ethyl 4-piperidone-3-carboxylate hydrochloride (ASE 2498) Piperidone Ethyl carboxylate, HCl salt Precursor for nootropic agents (p. 200)
1-Ethylpiperazine (ASE 2594) Piperazine Ethyl substituent Ligand for receptor modulation (p. 195)

Key Observations (Speculative):

  • Piperazine vs. Piperidone : The presence of a piperazine linker (as in the target compound) may enhance solubility and binding flexibility compared to piperidone derivatives (ASE 2474, ASE 2498) .
  • Dihydropyridine Core : Unlike simpler ethylpiperazines (e.g., ASE 2594), the 1,6-dihydropyridine moiety could confer redox activity or π-π stacking interactions with biological targets, analogous to calcium channel blockers like nifedipine .
  • Ester vs. Salt Forms : The ethyl carboxylate group in the target compound contrasts with hydrochloride salts (ASE 2498), which may affect bioavailability or metabolic stability.

Recommendations for Further Investigation

To fulfill the user’s requirements, consult:

  • Specialized databases : SciFinder, Reaxys, or PubChem for structural analogs.
  • Primary literature : Journals like Bioorganic & Medicinal Chemistry or European Journal of Medicinal Chemistry for pharmacological comparisons.
  • Crystallographic studies : Use SHELX-adjacent tools () to resolve the compound’s 3D conformation if crystallized .

Biological Activity

Ethyl 4-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)piperazine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and microbiology. This article explores its synthesis, biological activity, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C17H20N2O4
  • Molecular Weight : 330.33 g/mol

The structure includes a pyridine ring fused with a piperazine moiety, along with methoxy and carboxylate functional groups, which contribute to its biological properties.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. One notable method is the Biginelli reaction , which combines an aldehyde, a methylene active compound, and urea or its analogs to form dihydropyrimidine derivatives. Subsequent modifications introduce the methoxy and ester groups to finalize the synthesis.

Antitumor Properties

Research indicates that this compound may exhibit significant antitumor activity. It is involved in the synthesis of analogs of Lucanthone, which are known for their antitumor properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation effectively .

Antimicrobial Effects

Ethyl 4-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine) derivatives have demonstrated bactericidal properties against various pathogens. The compound's ability to inhibit bacterial growth makes it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Activity

Preliminary investigations suggest that this compound may possess anti-inflammatory properties. The presence of specific functional groups allows for interactions with inflammatory pathways, potentially leading to therapeutic effects in conditions characterized by inflammation.

Case Studies and Research Findings

Several studies have highlighted the biological activities of related compounds:

  • Antitumor Activity : A study on structurally similar compounds showed robust antitumor effects in vitro and in vivo models, indicating a promising avenue for cancer treatment .
  • Enzyme Inhibition : Research focusing on enzyme interactions revealed that derivatives of this compound could effectively inhibit target enzymes involved in cancer progression .
  • Oxidative Stress Response : In veterinary science, derivatives have been shown to enhance the body's anti-stress response against oxidative stress in poultry, suggesting broader applications in animal husbandry.

Comparative Analysis of Similar Compounds

Compound NameSimilarityBiological Activity
Ethyl 6-Methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate0.88Antitumor
Dimethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate0.69Antimicrobial

This table illustrates the structural similarities among various compounds and their associated biological activities, emphasizing the potential of ethyl 4-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine) as a versatile candidate for drug development.

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